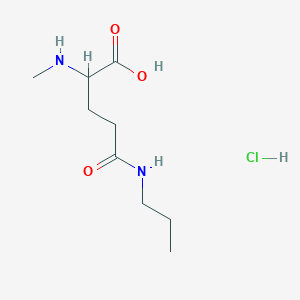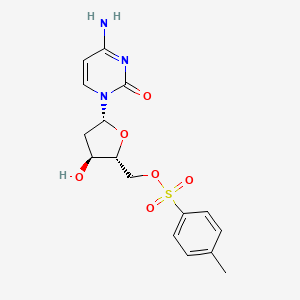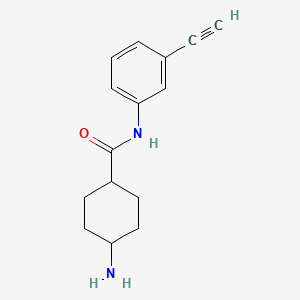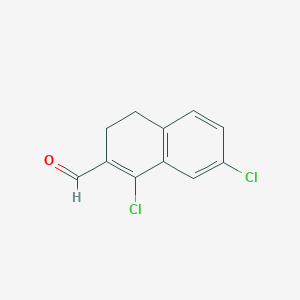
2-Amino-5-(benzylamino)-5-oxopentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(benzylamino)-5-oxopentanoic Acid is an organic compound that features both amino and benzylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromopyridine with benzylamine under specific conditions . Another method includes the use of ethyl cyanoacetate and malononitrile in the presence of suitable catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(benzylamino)-5-oxopentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(benzylamino)-5-oxopentanoic Acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: Shares the amino functional group and is used in similar synthetic applications.
2-Amino-5-nitropyridine: Another compound with similar structural features and applications.
2-Amino-5-phenylthiazole: Known for its biological activities and used in medicinal chemistry.
Uniqueness
2-Amino-5-(benzylamino)-5-oxopentanoic Acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its benzylamino group, in particular, provides unique reactivity and potential for biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-amino-5-(benzylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-10(12(16)17)6-7-11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
SCUJQBGQMWBTIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)





![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)



